molecular formula C20H28Cl2N2O3 B587391 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride CAS No. 159304-24-2

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

Cat. No. B587391
M. Wt: 415.355
InChI Key: MTBHSTNTYZXUBR-UHFFFAOYSA-N
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Description

The compound “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” is a complex organic molecule. It appears to be a derivative of piperazine, a six-membered ring with two nitrogen atoms1. Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties1. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the addition of the benzyl group and the methoxyphenol group. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound would be expected to include a piperazine ring, a benzyl group, and a methoxyphenol group. The exact arrangement of these groups would depend on the specific synthesis method used. However, detailed structural analysis is not available in the literature.



Chemical Reactions Analysis

As an organic compound, “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, oxidation or reduction reactions, and various types of substitution reactions. However, specific reaction data for this compound is not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride” would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals. However, specific property data for this compound is not readily available in the literature.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, it should be handled with care to avoid exposure. However, specific safety data for this compound is not readily available in the literature2.


Future Directions

The future directions for research on this compound could include studies to determine its physical and chemical properties, its mechanism of action, and its potential uses. It could also include the development of new synthesis methods. However, without more specific information about this compound, it is difficult to predict what these future directions might be.


properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHSTNTYZXUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

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